molecular formula C5H9BrOZn B1407804 Tetrahydropyran-4-ylzinc bromide, 0.50 M in THF CAS No. 1372548-45-2

Tetrahydropyran-4-ylzinc bromide, 0.50 M in THF

Cat. No. B1407804
CAS RN: 1372548-45-2
M. Wt: 230.4 g/mol
InChI Key: JRYIAKAXYBARLA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydropyran-4-ylzinc bromide is a chemical compound with the CAS Number: 1372548-45-2 . It has a molecular weight of 230.42 . The IUPAC name for this compound is (tetrahydro-2H-pyran-4-yl)zinc (II) bromide .


Molecular Structure Analysis

The InChI code for Tetrahydropyran-4-ylzinc bromide is 1S/C5H9O.BrH.Zn/c1-2-4-6-5-3-1;;/h1H,2-5H2;1H;/q;;+1/p-1 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Tetrahydropyran-4-ylzinc bromide is typically stored at temperatures between 28 C .

Scientific Research Applications

Synthesis of Pheromones

Tetrahydropyran derivatives are used in the synthesis of pheromones. An example is the synthesis of (6E,11Z)-hexadecadienyl acetate and (6E,11Z)-6,11-hexadecadienal, which are components of the female sex pheromone of certain Lepidoptera species. Tetrahydropyran is utilized as a starting material in this synthesis process (Bestmann & Gunawardena, 1992).

Development of Bioactive Compounds

Tetrahydropyrans are crucial in the development of bioactive compounds. They are used in synthesizing compounds with analgesic, anti-inflammatory, or cytotoxic activity. This is achieved through various methods, including acid-catalyzed Prins cyclization (Štekrová et al., 2015).

Protecting Group in Organic Synthesis

The tetrahydropyranyl group serves as a protecting group in organic synthesis. It has been used in the synthesis of 3-bromo-2-(tetrahydropyran-2-yloxy)propene, a valuable masked acetonyl bromide (Horning et al., 1970).

Application in Marine Natural Products

Tetrahydropyrans are structural motifs in marine natural products. They are used in the synthesis of complex structures like neopeltolide, which has significant antiproliferative properties (Fuwa, 2016).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Mechanism of Action

properties

IUPAC Name

bromozinc(1+);3,4,5,6-tetrahydro-2H-pyran-4-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9O.BrH.Zn/c1-2-4-6-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYIAKAXYBARLA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC[CH-]1.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrOZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydropyran-4-ylzinc bromide, 0.50 M in THF
Reactant of Route 2
Tetrahydropyran-4-ylzinc bromide, 0.50 M in THF
Reactant of Route 3
Tetrahydropyran-4-ylzinc bromide, 0.50 M in THF
Reactant of Route 4
Tetrahydropyran-4-ylzinc bromide, 0.50 M in THF
Reactant of Route 5
Tetrahydropyran-4-ylzinc bromide, 0.50 M in THF
Reactant of Route 6
Tetrahydropyran-4-ylzinc bromide, 0.50 M in THF

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.